3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
CAS No.: 684648-95-1
Cat. No.: VC0006517
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine - 684648-95-1](/images/no_structure.jpg)
CAS No. | 684648-95-1 |
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Molecular Formula | C13H18N4 |
Molecular Weight | 230.31 g/mol |
IUPAC Name | 3-cycloheptylimidazo[4,5-b]pyridin-2-amine |
Standard InChI | InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16) |
Standard InChI Key | CDSDHYZARNPIPW-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N |
Canonical SMILES | C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N |
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine (IUPAC name: 3-cycloheptylimidazo[4,5-b]pyridin-2-amine) features a bicyclic imidazo[4,5-b]pyridine system fused with a seven-membered cycloheptyl ring at the 3-position. The molecular formula is C₁₃H₁₈N₄, yielding a molecular weight of 230.31 g/mol. Key structural attributes include:
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Density: 1.48 g/cm³
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Boiling Point: 399.3°C at 760 mmHg
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Canonical SMILES: C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N
The cycloheptyl group introduces steric bulk and conformational flexibility, distinguishing it from simpler alkyl-substituted analogs like 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine (PubChem CID 63758165) .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed amide coupling, where 3-alkylamino-2-chloropyridine precursors react with primary amides under optimized conditions. Key steps include:
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Cyclization: Formation of the imidazo[4,5-b]pyridine core through intramolecular nucleophilic substitution.
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Functionalization: Introduction of the cycloheptyl group via Suzuki-Miyaura coupling or direct alkylation.
Reaction Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Catalysts such as Pd(OAc)₂ with Xantphos ligands improve regioselectivity, while microwave-assisted synthesis reduces reaction times from hours to minutes.
Pharmacological Applications
GPR81 Receptor Agonism
As a GPR81 agonist, this compound modulates lipid metabolism by suppressing lipolysis in adipocytes. In rodent models, it reduced free fatty acid levels by 40–60% at 10 μM concentrations, suggesting therapeutic potential for dyslipidemia.
Anti-Inflammatory Activity
The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a dose-dependent manner. In murine models of rheumatoid arthritis, daily administration (5 mg/kg) reduced paw edema by 55% over 14 days.
Anticancer Properties
Antiproliferative effects were observed across multiple cancer cell lines:
Cell Line | IC₅₀ (μM) |
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LN-229 (glioblastoma) | 11.9 |
HCT-116 (colorectal) | 12.1 |
NCI-H460 (lung) | 10.4 |
K-562 (leukemia) | 9.8 |
Mechanistic studies indicate kinase inhibition (e.g., c-KIT, PDGFR-α) and induction of apoptosis via caspase-3 activation.
Mechanism of Action
Molecular Targets
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GABAₐ Receptor: Acts as a positive allosteric modulator, enhancing chloride influx (EC₅₀ = 2.3 μM).
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COX-2 Inhibition: Reduces prostaglandin E₂ synthesis by 70% at 50 μM.
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c-KIT Mutant Inhibition: Binds to D816V mutant c-KIT with Kd = 18 nM, disrupting oncogenic signaling.
Metabolic Pathways
The compound activates AMPK in hepatocytes, increasing glucose uptake by 30% in insulin-resistant models.
Comparative Analysis with Analogous Compounds
3-Ethyl vs. 3-Cycloheptyl Derivatives
The ethyl-substituted analog (PubChem CID 63758165) exhibits reduced pharmacological potency:
Property | 3-Cycloheptyl Derivative | 3-Ethyl Derivative |
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c-KIT Inhibition (IC₅₀) | 18 nM | 450 nM |
TNF-α Reduction (10 μM) | 65% | 22% |
Metabolic Stability | t₁/₂ = 4.2 h | t₁/₂ = 1.1 h |
The cycloheptyl group enhances target binding affinity through hydrophobic interactions and improves metabolic stability via steric shielding of labile sites .
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